molecular formula C10H9NO2S2 B1636404 2-(Ethoxycarbonylthio)benzothiazole

2-(Ethoxycarbonylthio)benzothiazole

Cat. No.: B1636404
M. Wt: 239.3 g/mol
InChI Key: RJODZEZZGSEDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethoxycarbonylthio)benzothiazole is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and chemical biology research. The benzothiazole nucleus is a privileged scaffold in drug discovery, known for conferring a wide range of biological activities . Researchers utilize this core structure to develop novel compounds for investigating anticancer, antimicrobial, anti-inflammatory, and antiviral pathways . The specific substitution at the 2-position with an ethoxycarbonylthio moiety is a key structural feature that researchers can exploit to study structure-activity relationships (SAR) and optimize pharmacological properties such as potency and metabolic stability . This compound serves as a versatile synthetic intermediate or building block for the development of more complex molecules, including Schiff bases and heterocyclic hybrids, for high-throughput screening and lead optimization programs . As a key research material, it is strictly intended for laboratory investigations. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H9NO2S2

Molecular Weight

239.3 g/mol

IUPAC Name

ethyl 1,3-benzothiazol-2-ylsulfanylformate

InChI

InChI=1S/C10H9NO2S2/c1-2-13-10(12)15-9-11-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3

InChI Key

RJODZEZZGSEDHK-UHFFFAOYSA-N

SMILES

CCOC(=O)SC1=NC2=CC=CC=C2S1

Canonical SMILES

CCOC(=O)SC1=NC2=CC=CC=C2S1

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2 Ethoxycarbonylthio Benzothiazole and Analogues

Electronic Structure and Quantum Chemical Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide profound insights into the reactivity of molecules. For benzothiazole (B30560) derivatives, these studies help in understanding their electronic characteristics and predicting their behavior in chemical reactions.

Analysis of Frontier Molecular Orbital (FMO) Energy Gaps and Contributions

Frontier Molecular Orbital (FMO) theory is a key tool for explaining the electronic properties and reactivity of chemical compounds. The interaction and energy difference (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. A small HOMO-LUMO gap indicates high chemical reactivity and low kinetic stability, as electrons can be easily excited from the HOMO to the LUMO. chemicalpapers.com

In studies of various benzothiazole derivatives, the HOMO-LUMO energy gap is shown to be significantly influenced by the nature of the substituent at the 2-position. For instance, a comparative theoretical study on benzothiazole (BT), 2-hydroxybenzothiazole (B105590) (OBT), 2-mercaptobenzothiazole (B37678) (MBT), 2-aminobenzothiazole (B30445) (ABT), and 2-methylthiobenzothiazole (MTBT) revealed that the unsubstituted benzothiazole (BT) possesses the lowest energy gap (2.43 eV), indicating it is the most reactive among the studied series. ccsenet.org The introduction of substituents like -OH, -SH, -NH2, and -SCH3 tends to increase the energy gap, thereby decreasing the reactivity compared to the parent molecule. ccsenet.org

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Benzothiazole Analogues

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Benzothiazole (BT)-4.18-1.752.43
2-Hydroxybenzothiazole (OBT)-4.50-1.353.15
2-Mercaptobenzothiazole (MBT)-4.25-1.292.96
2-Aminobenzothiazole (ABT)-4.29-1.013.28
2-Methylthiobenzothiazole (MTBT)-4.58-1.612.97

This data is derived from a theoretical study on benzothiazole derivatives and serves as a reference for understanding the electronic properties of analogous compounds. ccsenet.org

Studies on Chemical Potential, Hardness, Softness, and Electrophilicity Indices

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity. These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. ccsenet.org Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability. Soft molecules are more reactive. ccsenet.org

Electrophilicity Index (ω): Represents the ability of a species to accept electrons.

Theoretical studies on benzothiazole derivatives show that substituents at the C-2 position significantly alter these indices. ccsenet.org For example, benzothiazole (BT) is found to be the most electrophilic in a series including its 2-hydroxy, 2-mercapto, and 2-amino analogues. ccsenet.org The 2-mercaptobenzothiazole (MBT) and 2-hydroxybenzothiazole (OBT) derivatives are softer and thus more reactive than the 2-amino (ABT) and 2-methylthio (MTBT) derivatives. ccsenet.org These molecules are generally characterized as electrophilic, making them susceptible to nucleophilic attack. ccsenet.org

Given these trends, 2-(Ethoxycarbonylthio)benzothiazole, with its electron-withdrawing carbonyl function, is expected to possess a significant electrophilic character, potentially higher than that of 2-mercaptobenzothiazole.

Table 2: Calculated Global Reactivity Descriptors for Benzothiazole Analogues (in eV, except for Softness)

CompoundChemical Potential (μ)Hardness (η)Softness (S)Electrophilicity (ω)
Benzothiazole (BT)-2.971.210.823.64
2-Hydroxybenzothiazole (OBT)-2.921.570.632.71
2-Mercaptobenzothiazole (MBT)-2.771.480.672.59
2-Aminobenzothiazole (ABT)-2.651.640.612.14
2-Methylthiobenzothiazole (MTBT)-3.091.480.673.22

This data is adapted from theoretical calculations on benzothiazole derivatives to illustrate the impact of C-2 substituents on reactivity. ccsenet.org

Electrostatic Molecular Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and identifying sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For benzothiazole derivatives, MEP analyses consistently show that the nitrogen atom of the thiazole (B1198619) ring is a region of high negative potential, making it a primary site for electrophilic attack and protonation. Conversely, the hydrogen atoms on the benzene (B151609) ring exhibit positive potential. In the context of this compound, the carbonyl oxygen of the ethoxycarbonyl group would also represent a site of significant negative potential. The most positive potential would likely be associated with the carbonyl carbon, marking it as a prime site for nucleophilic attack.

Reaction Pathways Involving the 2-Thioester Moiety

The thioester group, -S-C(=O)R, is a versatile functional group known for its distinct reactivity compared to esters. The benzothiazole-2-yl group acts as an excellent leaving group, which enhances the reactivity of the thioester moiety.

Hydrolytic Stability and Transesterification Reactions

The hydrolytic stability of benzothiazole derivatives can vary significantly based on their structure and the pH of the medium. For instance, certain 2-styryl-3-R-benzothiazolium salts are stable at pH < 7 but undergo rapid hydrolysis at pH ≈ 8. chemicalpapers.com

While specific studies on the hydrolysis of this compound were not found, the general reactivity of thioesters suggests that it would be susceptible to hydrolysis, particularly under basic conditions. The reaction would proceed via nucleophilic acyl substitution, where a water molecule or hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. This would lead to the cleavage of the acyl-sulfur bond, releasing 2-mercaptobenzothiazole and ethoxycarbonic acid, which would likely decompose further.

Similarly, transesterification reactions are plausible. The reaction with an alcohol (R'-OH), often catalyzed by an acid or a base, would involve the nucleophilic attack of the alcohol on the carbonyl carbon, leading to the substitution of the 2-mercaptobenzothiazole group and the formation of a new ester (R'-O-C(=O)OEt). The efficiency of this reaction would be driven by the good leaving group ability of the benzothiazol-2-thiolate anion.

Nucleophilic and Electrophilic Attack at the Sulfur and Carbonyl Centers

The 2-thioester moiety in this compound presents two primary centers for chemical attack: the carbonyl carbon and the exocyclic sulfur atom.

Nucleophilic Attack: The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond and the electron-withdrawing nature of the adjacent sulfur atom. It is therefore a primary target for a wide range of nucleophiles. This reactivity is central to the use of such compounds as acylating agents. For example, reaction with amines (aminolysis) would readily yield amides, with 2-mercaptobenzothiazole acting as the leaving group. This pathway is a common strategy in peptide synthesis and other organic transformations.

The exocyclic sulfur atom can also be a site for nucleophilic attack, particularly by soft nucleophiles, in what is known as a thiophilic attack. However, attack at the carbonyl carbon is generally more common for thioesters. The reactivity of the sulfur atom at the 2-position of the benzothiazole ring is well-established, with 1,3-benzothiazole-2-thiol (B7764131) readily participating in nucleophilic substitution reactions. nih.gov

Electrophilic Attack: While the primary reactivity of the thioester group is electrophilic at the carbonyl carbon, the sulfur atom, with its lone pairs of electrons, can act as a nucleophile and react with strong electrophiles. For instance, it could be alkylated or oxidized. However, this reactivity might be less pronounced compared to the nucleophilic character of the nitrogen atom in the benzothiazole ring, as indicated by MEP analysis.

Influence of Substitution Patterns on Benzothiazole Core Reactivity

The reactivity of the benzothiazole ring system is intricately linked to the electronic nature of its substituents. The presence of electron-donating or electron-withdrawing groups can either activate or deactivate the ring towards electrophilic or nucleophilic attack, and can also direct the regioselectivity of such reactions.

Impact of the Ethoxycarbonylthio Group on Ring Activation/Deactivation

The 2-(ethoxycarbonylthio) group is anticipated to exert a significant electronic influence on the benzothiazole core. This substituent is composed of an electron-withdrawing ethoxycarbonyl moiety attached to a sulfur atom. The sulfur atom itself can exhibit both electron-donating (via resonance) and electron-withdrawing (via inductive) effects. However, the strong inductive effect of the adjacent carbonyl group is expected to dominate, rendering the entire 2-(ethoxycarbonylthio) group as a net electron-withdrawing substituent.

This electron-withdrawing nature deactivates the benzothiazole ring towards electrophilic aromatic substitution reactions. The electron density of the benzene part of the benzothiazole is reduced, making it less susceptible to attack by electrophiles. Conversely, the C2 position of the benzothiazole ring becomes more electrophilic. This is a common feature in 2-substituted benzothiazoles, where the C2 carbon is a primary site for nucleophilic attack. The presence of the ethoxycarbonylthio group is expected to enhance the electrophilicity of the C2 carbon, making it a prime target for nucleophilic substitution or addition reactions.

The following table summarizes the general electronic effects of various substituents on the benzothiazole ring, providing a framework for understanding the expected influence of the ethoxycarbonylthio group.

Substituent at C2Electronic EffectImpact on Benzothiazole RingExpected Reactivity at C2
-HNeutralBaseline reactivityModerate
-CH3Electron-donating (inductive)Activation towards electrophilesDecreased electrophilicity
-NH2Electron-donating (resonance)Strong activation towards electrophilesDecreased electrophilicity
-ClElectron-withdrawing (inductive)Deactivation towards electrophilesIncreased electrophilicity
-NO2Electron-withdrawing (resonance & inductive)Strong deactivation towards electrophilesSignificantly increased electrophilicity
-S-CO-OEt Electron-withdrawing (inductive) Deactivation towards electrophiles Increased electrophilicity

This table is illustrative and based on general principles of organic chemistry and available data on similarly substituted benzothiazoles.

Stereoelectronic Effects on Reaction Selectivity

Stereoelectronic effects, which encompass both the spatial arrangement of atoms (steric effects) and the distribution of electrons (electronic effects), play a crucial role in determining the selectivity of reactions involving this compound and its analogues.

The orientation of the ethoxycarbonylthio group relative to the benzothiazole ring can influence the accessibility of the C2 position to incoming nucleophiles. The lone pairs on the sulfur and oxygen atoms, as well as the pi-system of the carbonyl group, can interact with the benzothiazole ring, affecting its conformation and the trajectory of approaching reagents.

In nucleophilic substitution reactions at the C2 position, the nature of the leaving group is critical. The ethoxycarbonylthio group can potentially act as a leaving group. The stability of the resulting thiolate anion would be enhanced by the electron-withdrawing carbonyl group, making it a better leaving group compared to a simple alkylthio group.

The stereoelectronic environment around the C2-sulfur bond can also influence the selectivity of reactions. For instance, in reactions involving the cleavage of the S-C(O) bond, the orientation of the carbonyl group could affect the rate and outcome. Research on related 2-(acylthio)benzothiazoles could provide valuable insights into these mechanistic details.

The following table presents hypothetical reaction outcomes based on the stereoelectronic properties of different substituents at the 2-position of the benzothiazole ring, which can be extrapolated to understand the potential reactivity of this compound.

Substituent at C2Steric HindranceLeaving Group AbilityExpected Reaction with Nucleophile (Nu⁻)
-SCH3LowModerateSubstitution at C2
-S-C(CH3)3HighModerateSlower substitution at C2
-S-CO-CH3ModerateGoodFacile substitution at C2 or attack at carbonyl C
-S-CO-OEt Moderate Good Facile substitution at C2 or attack at carbonyl C
-SO2-CH3ModerateExcellentVery facile substitution at C2

This table is illustrative and based on established principles of reaction mechanisms. The actual reactivity would depend on the specific nucleophile and reaction conditions.

Advanced Structural Elucidation and Analytical Methodologies for 2 Ethoxycarbonylthio Benzothiazole

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of 2-(ethoxycarbonylthio)benzothiazole. Each technique offers unique insights into the molecular structure.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a precise structural picture can be assembled.

While specific experimental data for this compound is not widely published, the chemical shifts can be reliably predicted based on the analysis of its constituent parts: the benzothiazole (B30560) ring, the ethyl group, and the thioester linkage. Data from closely related analogs, such as 2-(2-(6-methylbenzothiazolyl)thio)ethyl acrylate (B77674), provide strong correlative evidence for these assignments. mdpi.com

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiazole ring and the aliphatic protons of the ethyl group. The four aromatic protons will likely appear in the range of δ 7.3-8.0 ppm, with their specific shifts and coupling patterns determined by their position on the benzene (B151609) ring. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons.

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The benzothiazole ring carbons typically resonate in the aromatic region (δ 120-155 ppm), with the carbon atom at the 2-position (C=N) appearing further downfield. The carbonyl carbon (C=O) of the thioester group is a key diagnostic peak, expected in the δ 165-170 ppm region. The carbons of the ethyl group will appear in the upfield aliphatic region.

Predicted ¹H NMR Chemical Shift Assignments for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Benzothiazole H-4/H-7~7.8-8.0Multiplet
Benzothiazole H-5/H-6~7.3-7.5Multiplet
Ethoxy -CH₂-~4.4Quartet (q)
Ethoxy -CH₃~1.4Triplet (t)

Predicted ¹³C NMR Chemical Shift Assignments for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Thioester)~168
C-2 (Benzothiazole, C=N)~165
Benzothiazole Quaternary Cs~153, ~136
Benzothiazole CHs~121-127
Ethoxy -CH₂-~64
Ethoxy -CH₃~14

To unambiguously confirm the predicted assignments and establish the precise connectivity within the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. A key correlation would be observed between the ethyl group's methylene quartet and its methyl triplet. It would also help to delineate the connectivity among the four distinct aromatic protons on the benzothiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the aromatic proton signals between δ 7.3-8.0 ppm would correlate with their corresponding carbon signals in the δ 121-127 ppm range, while the ethyl -CH₂- and -CH₃ proton signals would correlate with their respective carbon signals around δ 64 and δ 14 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be expected from the ethyl methylene protons to the carbonyl carbon of the thioester, and from the aromatic protons (particularly H-4) to the C-2 carbon of the benzothiazole ring, confirming the position of the ethoxycarbonylthio group.

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₉NO₂S₂), the molecular weight is 239.32 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be expected at m/z 239. Key fragmentation pathways would likely involve the cleavage of the thioester bond. Expected fragment ions would include:

A fragment corresponding to the benzothiazole-2-thiolate radical cation at m/z 167, resulting from the loss of the ethoxycarbonyl group (•CO₂Et, 73 Da).

A fragment representing the benzothiazole cation at m/z 135, arising from the loss of the entire ethoxycarbonylthio group. nist.gov

Fragments related to the ethoxycarbonyl moiety, such as the loss of an ethoxy radical (•OEt, 45 Da) to give an ion at m/z 194, or the loss of ethylene (B1197577) (C₂H₄, 28 Da) from the ethyl group via McLafferty rearrangement if structurally feasible.

Predicted Key Mass Spectrometry Fragments for this compound

m/zIdentity
239[M]⁺˙ (Molecular Ion)
167[M - CO₂Et]⁺˙
135[Benzothiazole]⁺
73[CO₂Et]⁺

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the thioester carbonyl group, typically found in the region of 1680-1720 cm⁻¹. Data from similar acrylate derivatives show this peak around 1720 cm⁻¹. mdpi.com

C=N Stretch: The imine bond within the benzothiazole ring would give rise to a stretching vibration around 1600-1640 cm⁻¹. researchgate.net

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the carbon-carbon stretching vibrations within the benzene ring.

C-O Stretch: Vibrations associated with the C-O single bond of the ethoxy group, expected in the 1000-1300 cm⁻¹ range.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹.

C-S Stretch: Weaker absorptions associated with the carbon-sulfur bonds, typically in the 600-800 cm⁻¹ range.

Predicted Characteristic IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H>3000
Aliphatic C-H<3000
C=O (Thioester)~1700
C=N (Imine)~1620
Aromatic C=C1450-1600
C-O1000-1300

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzothiazole ring system is a strong chromophore.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or dichloromethane, is expected to exhibit absorption bands characteristic of the benzothiazole nucleus. The parent benzothiazole shows absorptions around 250 and 285-295 nm. nist.gov The substitution at the 2-position with the thioester group is expected to cause a bathochromic (red) shift of these absorptions. For comparison, related 2-mercaptobenzothiazole (B37678) derivatives show absorption maxima (λmax) in the range of 280-330 nm. mdpi.comresearchgate.net These absorptions are attributed to π→π* transitions within the conjugated aromatic system.

Predicted UV-Vis Absorption Maxima for this compound

TransitionPredicted λmax (nm)
π→π*~280-320

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Single Crystal Structure Determination

The precise three-dimensional arrangement of atoms and molecules within a crystalline solid is fundamental to understanding its physical and chemical properties. X-ray crystallography stands as the definitive technique for elucidating this atomic-level architecture. To date, a specific single crystal X-ray structure determination for this compound has not been reported in publicly available research literature.

While crystallographic data for closely related benzothiazole derivatives exist, providing a general understanding of the benzothiazole moiety's structural characteristics, the specific influence of the ethoxycarbonylthio substituent on the molecular conformation and crystal packing of the title compound remains an area for future investigation. The following sections outline the type of detailed structural information that would be obtained from such a study.

Molecular Conformation and Bond Parameters

A single crystal X-ray diffraction analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles, defining its specific molecular conformation. The benzothiazole core, a fused bicyclic system of benzene and thiazole (B1198619) rings, is expected to be largely planar. However, the rotational freedom around the S-C and C-O single bonds of the ethoxycarbonylthio group would allow for various conformations.

Key structural parameters that would be determined include:

Bond Lengths: The lengths of all covalent bonds within the molecule, such as the C-S, C=N, C-O, and C=O bonds. These values provide insight into the bonding characteristics, such as bond order and hybridization.

Bond Angles: The angles between adjacent bonds, which dictate the local geometry around each atom. For instance, the geometry around the sulfur atom of the thioester group and the carbonyl carbon would be of particular interest.

Torsion Angles: These angles describe the conformation of the flexible ethoxycarbonylthio side chain relative to the rigid benzothiazole ring system. The torsion angles would reveal the spatial orientation of the ethoxy group and the carbonyl group.

A hypothetical table of selected bond parameters that would be generated from such a study is presented below.

ParameterAtom 1Atom 2Atom 3Expected Value (Å or °)
Bond LengthS(thiazole)C(thio)
Bond LengthC(thio)S(ester)
Bond LengthS(ester)C(carbonyl)
Bond LengthC(carbonyl)O(carbonyl)
Bond LengthC(carbonyl)O(ethoxy)
Bond AngleC(benzothiazole)S(thiazole)C(thio)
Bond AngleS(thiazole)C(thio)S(ester)
Bond AngleC(thio)S(ester)C(carbonyl)
Bond AngleS(ester)C(carbonyl)O(carbonyl)
Torsion AngleN(thiazole)C(benzothiazole)S(thiazole)C(thio)

Note: The values in this table are placeholders and would be determined experimentally.

Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions, which collectively determine the crystal's stability and physical properties.

For this compound, the following intermolecular interactions would be anticipated and could be characterized:

π-π Stacking: The aromatic benzothiazole rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The distances and geometry of these interactions would be quantified.

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the benzothiazole ring or the ethyl group and the oxygen atoms of the carbonyl group are expected to play a role in the crystal packing.

C-H···N Hydrogen Bonds: Similar to the C-H···O interactions, weak hydrogen bonds could form between hydrogen atoms and the nitrogen atom of the thiazole ring.

The analysis of these interactions would provide a comprehensive picture of the supramolecular assembly of this compound in the solid state. A hypothetical table summarizing potential intermolecular contacts is provided below.

Interaction TypeDonorAcceptorDistance (Å)Angle (°)
C-H···OC-H (ethyl)O=C (carbonyl)
C-H···NC-H (benzothiazole)N (thiazole)
π-π StackingBenzothiazole RingBenzothiazole Ring

Note: The values in this table are placeholders and would be determined experimentally.

The elucidation of the single crystal structure of this compound would be a valuable contribution to the field of chemical crystallography, providing fundamental data to correlate its structure with its chemical behavior and material properties.

Computational Chemistry and Theoretical Studies on 2 Ethoxycarbonylthio Benzothiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method for investigating the electronic structure and properties of molecules. For benzothiazole (B30560) derivatives, DFT calculations provide valuable insights into their geometry, spectroscopic behavior, and reactivity.

Geometry Optimization and Electronic Structure Prediction

Theoretical studies using DFT methods, such as B3LYP with a 6-31G+(d, p) basis set, have been employed to determine the optimized geometries of benzothiazole derivatives. These calculations are crucial for understanding the three-dimensional arrangement of atoms and the distribution of electrons within the molecule. The benzothiazole core, a fusion of benzene (B151609) and thiazole (B1198619) rings, presents a unique electronic landscape that influences its chemical behavior. nih.gov

The electronic structure of these compounds is often analyzed through their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are fundamental in predicting the molecule's reactivity and stability. For instance, a smaller HOMO-LUMO gap generally indicates a more reactive and less stable molecule. nih.gov In a study of various benzothiazole derivatives, the HOMO-LUMO energy gap was found to vary with different substituents, highlighting the electronic influence of functional groups attached to the core structure. mdpi.com

Calculation of Spectroscopic Parameters

DFT calculations are also instrumental in predicting spectroscopic properties, which can then be compared with experimental data for validation. For molecules in the thiazole family, methods like B3LYP and HSEH1PBE with a 6-311++G(d,p) basis set have been used to calculate vibrational frequencies (FT-IR), as well as 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

The calculated vibrational frequencies often require scaling to account for systematic errors inherent in the computational methods. nih.gov For example, in a study on 2-ethoxythiazole (B101290), calculated frequencies above 800 cm-1 were scaled by a factor of 0.961, while those below were scaled by 1.001. nih.gov Such calculations help in the assignment of experimental spectral bands to specific vibrational modes within the molecule. Similarly, computed NMR chemical shifts provide a theoretical basis for interpreting experimental NMR spectra, aiding in the structural elucidation of these compounds. nih.gov

Table 1: Calculated Spectroscopic Data for a Related Thiazole Derivative

ParameterMethodCalculated ValueExperimental Value
1H NMR (H5)B3LYP/6-311++G(d,p)6.8 ppm-
1H NMR (H6)B3LYP/6-311++G(d,p)7.3 ppm-
UV-vis (λmax)B3LYP/6-311++G(d,p)233.3 nm263 nm, 277 nm

Note: Data is for 2-ethoxythiazole and serves as an illustrative example of the application of these computational methods. nih.gov

Quantum Chemical Descriptors and Reactivity Analysis

From the fundamental electronic properties calculated by DFT, a range of quantum chemical descriptors can be derived to analyze the reactivity of a molecule. These descriptors include chemical potential (μ), hardness (η), softness (s), and the electrophilicity index (ω). nih.gov

These global reactivity indices provide a quantitative measure of a molecule's tendency to participate in chemical reactions. For example, a lower chemical hardness and higher softness indicate a greater reactivity. nih.gov Studies on benzothiazole derivatives have shown that substitution at different positions on the benzothiazole ring can significantly alter these reactivity descriptors. nih.gov This type of analysis is crucial for understanding the chemical behavior of 2-(Ethoxycarbonylthio)benzothiazole and for designing new derivatives with desired reactivity profiles.

Table 2: Global Reactivity Descriptors for Benzothiazole Derivatives

CompoundChemical Hardness (η) (eV)Softness (s) (eV-1)Electronegativity (χ) (eV)
Benzothiazole (BTH)--0.1511
2-SCH3_BTH0.1536.5372-
2-OH_BTH---

Note: This table illustrates the concept with data from related benzothiazole derivatives. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of a molecule over time. By simulating the atomic motions, MD can reveal the preferred shapes (conformers) of a molecule and the dynamics of transitions between them. For benzothiazole derivatives, conformational analysis is important as the relative orientation of substituents can significantly impact their biological activity and physical properties. mdpi.com

In a computational study of benzothiazole derivatives, conformational analysis was performed by systematically rotating a dihedral angle between the benzothiazole ring and an attached phenyl ring. mdpi.com This process identified the most energetically stable conformers. Such studies provide a dynamic picture of the molecule's structure that complements the static view from geometry optimization. The stability of protein-ligand complexes, which is crucial for drug design, can also be assessed using MD simulations by analyzing parameters like the root-mean-square deviation (RMSD) over the simulation time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules.

For benzothiazole derivatives, QSAR models have been developed to understand the structural features that govern their activity as, for example, inhibitors of certain enzymes. cnr.it These models often use descriptors derived from the molecular structure, such as steric, electronic, and hydrophobic parameters. A QSAR study on benzothiazole derivatives as H3-receptor antagonists revealed that less bulky, less lipophilic, and more flexible structures might lead to improved potency. tandfonline.com Another study on the cytotoxicity of benzothiazole derivatives indicated that an increase in the hydrogen bond donor count could be beneficial for their activity. nih.gov

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or an enzyme. This method is instrumental in drug discovery for understanding the binding mode of a potential drug and for screening virtual libraries of compounds.

Molecular docking studies have been extensively used to investigate the interactions of benzothiazole derivatives with various biological targets. For instance, the binding of benzothiazole derivatives to the active site of enzymes like GABA-aminotransferase has been explored to understand their potential as anticonvulsant agents. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov In the context of anticancer research, docking studies have been used to investigate the binding of benzothiazole derivatives to targets like the FOXM1 DNA binding domain and the epidermal growth factor receptor (EGFR). nih.gov The insights gained from these simulations can guide the synthesis of new derivatives with improved binding affinity and, consequently, enhanced biological activity.

Academic Research Applications of 2 Ethoxycarbonylthio Benzothiazole and Its Derivatives

Applications in Medicinal Chemistry Research

The versatility of the benzothiazole (B30560) ring system allows for extensive chemical modifications, leading to the generation of diverse libraries of compounds with a wide range of pharmacological properties.

Design and Synthesis of Novel Bioactive Agents

The core structure of 2-(Ethoxycarbonylthio)benzothiazole serves as a versatile starting point for the synthesis of novel bioactive agents. Scientists have successfully designed and synthesized various derivatives with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.

One approach involves the modification of the 2-position of the benzothiazole ring. For instance, a series of novel benzothiazole-2-thiol derivatives were synthesized and showed promising anticancer activity. nih.gov Similarly, the synthesis of 2-substituted benzothiazole derivatives has been explored for their potential against pancreatic cancer. nih.gov The synthetic versatility of the benzothiazole scaffold is further highlighted by the creation of derivatives incorporating other heterocyclic rings, such as 1,3,4-oxadiazole (B1194373), which have demonstrated cytotoxic effects against breast cancer cells. nih.gov

Researchers have also focused on creating hybrid molecules, combining the benzothiazole moiety with other pharmacophores to enhance biological activity. For example, benzothiazole derivatives have been linked with chromone (B188151) scaffolds to create potential inhibitors of ATR kinase, a key enzyme in the DNA damage response pathway. Another strategy involves the incorporation of amino acid moieties, which has led to the development of benzothiazole derivatives with carbonic anhydrase inhibitory and antioxidant properties.

The design of these novel agents is often guided by computational studies to predict their binding affinity to specific biological targets. The ease of functionalization of the benzothiazole nucleus allows for the systematic modification of its structure to optimize its biological activity and pharmacokinetic properties.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Understanding the relationship between the chemical structure of a compound and its biological activity (SAR) or properties (SPR) is crucial for rational drug design. Numerous studies have investigated the SAR of this compound derivatives to identify key structural features responsible for their therapeutic effects.

A common finding across various studies is that the nature and position of substituents on the benzothiazole ring system significantly influence the compound's biological activity. For instance, in a series of benzothiazole derivatives designed as procaspase-3 activators, the introduction of a lipophilic group at the 4-position of a 2-hydroxy phenyl ring was found to be beneficial for antitumor activity. Furthermore, the presence of substituents containing nitrogen that are positively charged at physiological pH also enhanced cytotoxic activity.

In another study focusing on antifungal agents, it was suggested that the ethoxycarbonyl group at the 2-position of 1,5-benzothiazepines, a related class of compounds, was essential for their activity. For benzothiazole-phenyl analogs designed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), SAR studies indicated that trifluoromethyl groups on the aromatic rings were well-tolerated by the target enzymes.

The substitution pattern on the benzothiazole ring has also been shown to be critical for other activities. For example, in a series of 2-hydroxy benzothiazole incorporated 1,3,4-oxadiazole derivatives, it was observed that aromatic ring activating groups, such as methyl and hydroxyl, enhanced the cytotoxic effect against MCF-7 breast cancer cells, while deactivating groups like nitro showed moderate cytotoxicity. nih.gov These SAR studies provide valuable insights for the optimization of lead compounds to develop more potent and selective therapeutic agents.

Biological Target Identification and Validation Studies (in vitro, non-human cell lines)

Identifying the specific molecular targets of a compound is a fundamental step in understanding its mechanism of action. In vitro studies using non-human cell lines are instrumental in this process.

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Kinase Inhibition: Several studies have highlighted the potential of benzothiazole derivatives as kinase inhibitors. Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. Benzothiazole derivatives have been designed and evaluated as inhibitors of various kinases, including epidermal growth factor receptor (EGFR) tyrosine kinase and ATR kinase. For instance, a pharmacoinformatics study proposed several benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors for potential cancer therapy. Another study reported on novel benzothiazole and chromone derivatives as inhibitors of ATR kinase, a key regulator of the DNA damage response pathway.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a group of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic potential in several diseases, including cancer. Novel benzothiazole derivatives incorporating amino acid moieties have been synthesized and shown to exhibit inhibitory activity against human carbonic anhydrase isoforms hCA I, hCA II, hCA V, and hCA XIII, with inhibition constants in the micromolar range. Other studies have also explored benzothiazole derivatives as inhibitors of carbonic anhydrase II.

The following table summarizes the inhibitory activities of selected benzothiazole derivatives against different enzymes:

Derivative TypeTarget EnzymeKey Findings
Benzothiazole-chromone hybridsATR KinaseInhibition of Chk1 phosphorylation, indicating ATR signaling inhibition.
Amino acid-benzothiazole conjugatesCarbonic Anhydrases (hCA I, II, V, XIII)Inhibition constants (Ki) in the micromolar range, with greater effectiveness against hCA V and hCA II.
Pyrazolo-1,2-benzothiazine acetamidesCarbonic Anhydrases (CA I, II, IX, XII)Monoalkylated derivatives showed low to negligible inhibition.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. Several studies have evaluated the receptor binding profiles of benzothiazole derivatives.

In one study, a series of benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b]dioxine derivatives were synthesized and evaluated for their binding affinities at the serotonin (B10506) 5-HT1A and 5-HT2A receptors. Compound 8g from this series demonstrated high affinities for both receptors, with Ki values of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A.

Another research effort focused on developing fluorinated and methoxylated benzothiazole derivatives as ligands for the cannabinoid CB2 receptor. Several of these compounds displayed subnanomolar CB2 Ki values (ranging from 0.16 nM to 0.68 nM) and showed high selectivity over the CB1 receptor (Ki > 10,000 nM).

The table below presents receptor binding data for selected benzothiazole derivatives:

CompoundReceptorBinding Affinity (Ki)
8g (benzothiazole-dihydrobenzodioxine derivative)5-HT1A17 nM
8g (benzothiazole-dihydrobenzodioxine derivative)5-HT2A0.71 nM
14, 15, 18, 19, 21, 24, 25 (fluorinated/methoxylated benzothiazole derivatives)CB20.16 nM to 0.68 nM
All synthesized fluorinated/methoxylated benzothiazole derivativesCB1> 10,000 nM

A significant area of research for this compound derivatives is their potential as anticancer agents, specifically their ability to induce apoptosis (programmed cell death) in cancer cells.

Pancreatic Cancer Cells (PANC-1): Studies have shown that certain 2-substituted benzothiazole derivatives can induce apoptosis in PANC-1 human pancreatic cancer cells. nih.gov These compounds were found to have antiproliferative effects and reduce cell viability. nih.gov Other research has also identified benzochalcone derivatives that can induce both apoptosis and ferroptosis in pancreatic cancer cells.

Breast Cancer Cells (MCF-7): The apoptotic effects of benzothiazole derivatives have also been investigated in MCF-7 breast cancer cells. One study reported that 2-substituted benzothiazoles inhibited breast cancer cell growth by inducing cell cycle arrest and disrupting the mitochondrial membrane potential. These compounds were also found to downregulate the expression of key signaling pathways involved in cancer progression. In another study, a series of 1,3,4-oxadiazoles derived from 2-hydroxy benzothiazole were synthesized and screened for their cytotoxic activity against MCF-7 cells. nih.gov Several of these compounds showed potent cytotoxic effects, with one compound exhibiting an IC50 value of 1.8 µM/mL. nih.gov

The induction of apoptosis is often mediated through the intrinsic mitochondrial pathway. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death.

Antioxidant Activity Profiling (e.g., DPPH, FRAP, ORAC assays)

The evaluation of antioxidant activity is crucial in the search for compounds that can mitigate oxidative stress-induced damage in biological systems. Benzothiazole derivatives have been identified as a promising class of antioxidants. nih.govresearchgate.netnih.gov The antioxidant capacity of these compounds is frequently assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay. nih.gov

The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be monitored spectrophotometrically. mdpi.com The FRAP assay, on the other hand, evaluates the ability of a substance to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. nih.govku.ac.th

While specific antioxidant data for this compound is not extensively detailed in the reviewed literature, numerous studies on related benzothiazole derivatives demonstrate significant radical scavenging potential. For instance, a study on newly synthesized 2-aryl benzothiazole derivatives showed comparable activity to the standard antioxidant ascorbic acid at a concentration of 100µg/ml, with better results observed in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) assay compared to the DPPH method. researchgate.net Another study synthesized benzothiazole-isothiourea derivatives and found that one of the compounds exhibited high scavenging activity against the DPPH radical and in the Fenton reaction. researchgate.net Research on benzothiazoles bearing a five-membered ring system also confirmed their antioxidant profiles through DPPH and FRAP tests. nih.gov

These findings suggest that the benzothiazole nucleus is a key pharmacophore for antioxidant activity. The mechanism is often attributed to the ability of the heterocyclic system to stabilize and delocalize unpaired electrons, thereby neutralizing reactive oxygen species (ROS).

Table 1: Antioxidant Activity of Selected Benzothiazole Derivatives This table is generated based on data for various benzothiazole derivatives as reported in the cited literature, not specifically for this compound.

Derivative Class Assay Findings Reference
2-Aryl Benzothiazoles DPPH, ABTS Comparable activity to ascorbic acid. Better activity in ABTS than DPPH assay. researchgate.net
Benzothiazole-Isothioureas DPPH, Fenton Reaction High free radical scavenging activity demonstrated. researchgate.net
2-(Furan/Thiophen/Pyrrol-2-yl)benzothiazoles DPPH, FRAP Compounds showed notable ability to scavenge DPPH radicals and reduce ferric ions. nih.gov
Anti-Inflammatory Pathway Modulation (e.g., 5-lipoxygenase inhibition)

Inflammation is a complex biological response involving various enzymatic pathways, including the lipoxygenase (LOX) pathway. The enzyme 5-lipoxygenase (5-LOX) is a key player in this process, catalyzing the conversion of arachidonic acid into leukotrienes, which are potent pro-inflammatory mediators. csic.es Inhibition of 5-LOX is therefore a significant therapeutic strategy for controlling inflammatory diseases.

Benzothiazole derivatives have emerged as potential anti-inflammatory agents by modulating such pathways. Research has focused on designing benzothiazole-based compounds that can effectively inhibit lipoxygenase. A study dedicated to discovering benzothiazole-based thiazolidinones identified a lead compound with a 5-LOX inhibitory activity (IC₅₀) of 13 µM. nih.gov This indicates a direct interaction with the enzyme, suggesting a potential mechanism for the observed anti-inflammatory effects.

Furthermore, other research has corroborated the anti-inflammatory potential of the benzothiazole scaffold. researchgate.netnih.gov While many studies use carrageenan-induced paw edema models to demonstrate in vivo activity, the underlying mechanism is often linked to the inhibition of inflammatory mediators. nih.gov For example, new derivatives of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were tested for their ability to inhibit soybean lipoxygenase, with one derivative bearing a 2,4-difluorophenyl motif found to be the most potent inhibitor with an IC₅₀ of 10 µM. csic.es These findings underscore the potential of the benzothiazole framework in the development of novel anti-inflammatory drugs targeting the 5-LOX pathway.

Table 2: 5-Lipoxygenase (LOX) Inhibitory Activity of Benzothiazole and Related Derivatives This table presents data for various derivatives as specific 5-LOX inhibition data for this compound was not found in the reviewed literature.

Derivative Class Enzyme Source IC₅₀ Value Reference
Benzothiazole-based Thiazolidinone Soybean Lipoxygenase 13 µM nih.gov
Nitrone with 2,4-difluorophenyl motif Soybean Lipoxygenase 10 µM csic.es
Nitrone with 4-fluorophenyl motif Soybean Lipoxygenase 62.5 µM csic.es
Antimicrobial Activity against Various Microorganisms

The benzothiazole core is present in numerous compounds exhibiting a broad spectrum of antimicrobial activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.commdpi.comnih.gov The antimicrobial efficacy of these derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Research has shown that the structure of the substituent on the benzothiazole ring plays a crucial role in determining the potency and spectrum of antimicrobial activity. For example, studies on benzothiazole-based thiazolidinones revealed that substitutions on the benzene (B151609) and benzothiazole rings influenced antibacterial activity. nih.gov One study reported that a derivative with a 6-Cl substituent in the benzothiazole moiety showed significantly improved activity against Staphylococcus aureus, MRSA, and resistant E. coli. nih.gov

Another study on new benzothiazole derivatives synthesized from benzothiazole N-arylsulphonylhydrazone found that compounds containing a pyrazolone (B3327878) ring exhibited the highest antimicrobial activities, with one compound showing superior activity against S. aureus (MIC = 0.025 mM), outperforming standard drugs like ampicillin (B1664943) and sulfadiazine. mdpi.com The mechanism for some sulfonamide-containing benzothiazoles is proposed to be the inhibition of the dihydropteroate (B1496061) synthase (DHPS) enzyme, which is vital for bacterial survival. mdpi.com The versatility of the benzothiazole scaffold allows for the development of derivatives with potent activity against a wide range of microbes. mdpi.comnih.gov

Table 3: Antimicrobial Activity of Selected Benzothiazole Derivatives This table summarizes findings for various benzothiazole derivatives against different microorganisms.

Derivative Class Microorganism(s) Key Finding (e.g., MIC) Reference
6-CN, 6-Ad, 4-Me-6-Ad benzothiazole based thiazolidinones P. aeruginosa Compound 18 showed MIC at 0.10 mg/mL and MBC at 0.12 mg/mL. nih.gov
Benzothiazole-Pyrazolone derivatives S. aureus Compound 16c exhibited superior activity with an MIC of 0.025 mM. mdpi.com
2,6-disubstituted benzothiazole Moraxella catarrhalis Compounds 130a, 130b, 130c were most active with an MIC of 4 µg/ml. nih.gov
Indole-imidazole derivatives Coriolus versicolor, Poria placenta A 0.1% solution of compound 7 inhibited fungal growth by over 90% and 70% respectively. mdpi.com

Applications in Materials Science and Engineering Research

Development of Fluorescent Probes and Optical Materials

Benzothiazole derivatives are of significant interest in the field of optical materials due to their unique photophysical properties. A notable characteristic of certain benzothiazole derivatives, particularly 2-(2'-hydroxyphenyl)benzothiazole (HBT), is their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov This process involves the transfer of a proton in the excited state, leading to a large Stokes shift and dual fluorescence, which are highly desirable properties for fluorescent probes.

Researchers have leveraged this ESIPT mechanism to design and synthesize novel fluorescent probes for detecting various analytes. For example, a benzothiazole-based derivative was developed as an aggregation-induced emission (AIE) "turn-on" fluorescent probe for detecting hydrogen peroxide (H₂O₂) in living cells. nih.gov This probe demonstrated high sensitivity and selectivity. Similarly, another fluorescent probe based on an HBT derivative was designed for the detection of fluoride (B91410) ions, where the interaction with the ion disrupts the intramolecular hydrogen bond and quenches the fluorescence. nih.gov

Furthermore, the incorporation of benzothiazole moieties into boron complexes has led to the development of advanced optical materials. nih.gov These boron-benzothiazole complexes exhibit high fluorescence quantum yields and tunable emissions, making them suitable for applications in organic light-emitting diodes (OLEDs) and bioimaging. nih.gov

Investigation as Corrosion Inhibitors

Benzothiazole and its derivatives are well-established as effective corrosion inhibitors for a variety of metals and alloys, including mild steel, copper, and galvanized steel, in aggressive environments like acidic and saline solutions. rsc.orgresearchgate.netresearchgate.netresearchgate.net Their inhibitory action stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netresearchgate.net

The adsorption process can involve both physical (physisorption) and chemical (chemisorption) interactions. The nitrogen and sulfur heteroatoms, along with the π-electrons of the aromatic rings in the benzothiazole structure, act as adsorption centers, facilitating a strong bond with the metal surface. researchgate.net Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that these inhibitors can significantly decrease the corrosion rate. researchgate.netnih.gov

For example, studies on benzothiazole derivatives on mild steel in H₂SO₄ and HCl solutions showed that the inhibition efficiency increases with inhibitor concentration. researchgate.netresearchgate.net Polarization curves often indicate that these compounds act as mixed-type inhibitors, suppressing both anodic metal dissolution and cathodic hydrogen evolution reactions. researchgate.netresearchgate.net The adsorption typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netresearchgate.net

Table 4: Corrosion Inhibition Efficiency of Selected Benzothiazole Derivatives This table presents a summary of findings for various benzothiazole derivatives as corrosion inhibitors.

Metal Corrosive Medium Derivative Max. Inhibition Efficiency (%) Reference
Mild Steel 1 M H₂SO₄ Benzothiazole derivatives ~80% researchgate.net
Galvanised Steel NaCl solution 2-Mercaptobenzothiazole (B37678) 81% rsc.org
Mild Steel 1 M HCl 2-(2-Hydroxyphenyl)benzothiazole Schiff bases 96.19% researchgate.net

Role in Polymer Science and Dye Chemistry

The unique chemical structure of the benzothiazole ring system makes it a valuable component in the fields of polymer science and dye chemistry. nih.gov The fused aromatic system is a chromophore, meaning it can absorb and emit light in the visible region of the electromagnetic spectrum, which is the fundamental property required for a dye.

In dye chemistry, benzothiazole derivatives are used to create a range of colors. The electronic properties, and thus the color, can be tuned by adding various substituent groups to the benzothiazole core. This versatility has led to their use in various applications, including textile dyeing and as sensitizers in photography. nih.gov

In polymer science, benzothiazole moieties can be incorporated into polymer backbones or as pendant groups to impart specific properties to the material. For instance, polymers containing the rigid and thermally stable benzothiazole unit can exhibit enhanced thermal resistance and mechanical strength. These properties make them suitable for high-performance applications in the aerospace and electronics industries. The conjugated nature of the benzothiazole ring also means that polymers incorporating this structure can have interesting electronic and optical properties, leading to research into their use as conductive polymers and in optoelectronic devices. nih.gov

Applications in Catalysis and Organic Synthesis Research

The benzothiazole scaffold, a recurring motif in pharmaceuticals and functional materials, has spurred extensive research into the synthesis and reactivity of its derivatives. Among these, this compound and its related compounds have emerged as versatile intermediates in academic research, finding applications in metal-catalyzed reactions, fine chemical synthesis, and the construction of complex molecular architectures.

Utility as Ligands in Metal-Catalyzed Reactions

While direct studies on this compound as a primary ligand in metal-catalyzed reactions are not extensively documented in the reviewed literature, the broader family of benzothiazole derivatives, particularly those with sulfur and nitrogen donor atoms, has been widely investigated for their coordinating properties with various transition metals. These studies provide a foundational understanding of how the benzothiazole core can function in catalysis.

Research has shown that benzothiazole derivatives can form stable complexes with metals such as cobalt (Co), ruthenium (Ru), copper (Cu), nickel (Ni), zinc (Zn), cadmium (Cd), and tin (Sn). biointerfaceresearch.comthescipub.com For instance, ligands like 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol (BMM) have been used to synthesize Co(III) and Ru(III) complexes with octahedral geometries. biointerfaceresearch.com Similarly, 2-thioacetic acid benzothiazole has been shown to form complexes with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II), with proposed tetrahedral and square planar geometries. thescipub.com

These metal-benzothiazole complexes are not merely of structural interest; they have been investigated for their potential catalytic activities. For example, binuclear Cu(II) complexes with Schiff base ligands derived from salicylaldehyde (B1680747) and amino acids have been explored as models for the active site of catechol oxidase, demonstrating catalytic activity in the oxidation of catechol to quinone. nih.gov The catalytic performance of these complexes is influenced by factors such as the coordination environment around the metal ions and the distance between the metal centers. nih.gov Furthermore, organometallic ruthenium(II) and osmium(II) complexes with 2-phenylbenzothiazole (B1203474) ligands have been synthesized and evaluated for their anticancer properties, showcasing the potential of these metal-ligand systems in bioinorganic chemistry. nih.gov

Although specific examples of this compound in catalysis are yet to be widely reported, the established coordination chemistry of related benzothiazole derivatives suggests a strong potential for its application as a ligand. The presence of the sulfur atom and the thiazole (B1198619) nitrogen provides potential coordination sites, and the ethoxycarbonylthio group could modulate the electronic properties of the ligand, thereby influencing the catalytic activity of the resulting metal complex.

Application as Reagents in Fine Chemical Synthesis

While direct applications of this compound as a primary reagent in fine chemical synthesis are not extensively detailed in the available research, the reactivity of the benzothiazole ring system and its derivatives is well-established, providing a basis for its potential use.

One area of potential application is in acylation reactions. The ethoxycarbonylthio group can be considered an activated ester, and as such, this compound could potentially serve as an acylating agent under certain conditions. This would involve the transfer of the ethoxycarbonyl group to a nucleophile.

Furthermore, the benzothiazole moiety itself is a key intermediate in the synthesis of a wide range of fine chemicals, particularly those with biological activity. nih.govnih.govekb.eg The synthesis of various 2-substituted benzothiazoles is a significant focus of research, often starting from 2-aminothiophenol (B119425) and reacting it with a variety of carbonyl compounds or their equivalents. mdpi.com This highlights the importance of the benzothiazole core in generating molecular diversity for applications in medicinal chemistry and materials science.

While specific examples are sparse, the known reactivity patterns of benzothiazoles and thioesters suggest that this compound could be a valuable, yet currently underutilized, reagent in the synthesis of fine chemicals.

Role as Building Blocks for Complex Heterocyclic Architectures

The utility of this compound and its close analogs as building blocks for the construction of more complex heterocyclic systems is a more clearly documented area of its application in academic research. The reactive nature of the C-S bond and the potential for functional group transformations make it a versatile starting material.

A key strategy involves the derivatization of the thioester functionality. For example, the related compound, ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, which shares the crucial 2-thio-benzothiazole core, has been used as a precursor for the synthesis of more elaborate heterocyclic structures. This is typically achieved by reacting the thioacetate (B1230152) with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide. This hydrazide intermediate then serves as a versatile platform for further elaboration.

One common application is in the synthesis of Schiff bases through condensation with various aromatic aldehydes. These Schiff bases can be further modified to create a diverse library of heterocyclic compounds. For instance, reaction with chloroacetic acid can lead to the formation of oxazolidinone derivatives, while reaction with phenyl isothiocyanate can yield diazetidine-2-thione derivatives.

This step-wise construction of complex heterocyclic systems from a benzothiazole-based building block is a powerful tool in synthetic chemistry. It allows for the systematic introduction of different structural motifs, which is particularly valuable in the search for new bioactive molecules. The following table provides examples of heterocyclic systems synthesized from derivatives of 2-(alkoxycarbonylthio)benzothiazoles.

Starting MaterialReagent(s)Resulting Heterocyclic System
2-(Benzothiazol-2-ylthio)acetohydrazideAromatic AldehydesSchiff Bases
Schiff Base from aboveChloroacetic AcidOxazolidinones
Schiff Base from abovePhenyl IsothiocyanateDiazetidine-2-thiones

The ability to undergo oxidative ring-opening is another facet of the reactivity of benzothiazole derivatives that can be exploited in the synthesis of complex molecules. For example, under mild oxidative conditions, benzothiazoles can be converted to acyl aminobenzene sulfonate esters. This transformation provides access to a different class of compounds from the same benzothiazole precursor, further highlighting its utility as a versatile building block.

Q & A

Q. What are the optimized synthetic routes for 2-(ethoxycarbonylthio)benzothiazole and its derivatives?

The synthesis of benzothiazole derivatives often employs transition-metal catalysis. For example, Cu-catalyzed reactions between diaminodiphenyldisulfide and ethyl glyoxylate yield high-purity benzothiazole derivatives (99% purity under optimized conditions) . Suzuki cross-coupling of 2-(4-bromophenyl)benzothiazole with arylboronic acids is another robust method, enabling the introduction of diverse substituents for fluorescence studies . Alternative routes include condensation of 2-aminothiophenol with ethyl cyanoacetate or diethyl malonate, which provide moderate-to-high yields .

Q. What characterization techniques are essential for confirming the structure and purity of benzothiazole derivatives?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra verify substituent positions and electronic environments (e.g., δ 8.28–8.04 ppm for aromatic protons in 2-(4-nitrophenyl)benzothiazole) .
  • Infrared (IR) Spectroscopy : Peaks at 1669 cm1^{-1} (C=N stretching) and 1022 cm1^{-1} (S=O stretching) confirm functional groups .
  • Thin-Layer Chromatography (TLC) : Used in QSAR studies to assess lipophilicity and purity, with mobile phases like acetonitrile/ammonium acetate buffer (4:1) .

Advanced Research Questions

Q. How do reaction mechanisms differ in the synthesis of benzothiazoles under varying catalytic conditions?

Cu catalysts play a critical role in facilitating oxidative coupling. For example, Cu(I) promotes the formation of disulfide intermediates, which react with carbonyl compounds to form the benzothiazole core. Electron-withdrawing substituents on benzaldehyde enhance reaction efficiency (e.g., 4-CF3_3 groups yield 94% purity) by stabilizing transition states . Solvent polarity also influences reaction pathways, as seen in ESIPT (excited-state intramolecular proton transfer) dynamics, where polar aprotic solvents stabilize keto tautomers .

Q. What methodologies enable the application of benzothiazole derivatives as fluorescent probes for reactive oxygen species (ROS)?

2-(2'-Hydroxyphenyl)benzothiazole (HBT) derivatives exhibit ESIPT-driven fluorescence, making them ideal for H2_2O2_2 sensing. The probe’s thiocarbonate group reacts selectively with H2_2O2_2, releasing a fluorescent hydroxyphenylbenzothiazole product. Time-resolved fluorescence spectroscopy (e.g., femtosecond transient absorption) confirms solvent-dependent emission lifetimes (~1–5 ns in polar solvents) .

Q. How can researchers evaluate the biological activity of benzothiazole derivatives against mycobacterial strains?

Antitubercular activity is assessed via:

  • Microplate Alamar Blue Assay (MABA) : Compounds like 2-(4-nitrophenyl)benzothiazole inhibit Mycobacterium tuberculosis H37Rv at MIC values <10 µg/mL .
  • Docking Studies : Molecular docking (e.g., with enoyl-ACP reductase) predicts binding modes, where electron-withdrawing groups enhance interactions with catalytic residues .

Q. What strategies are effective for derivatizing this compound into complex hybrids?

Reaction with hydrazine hydrate yields 2-benzothiazolyl acetohydrazide, which can be further functionalized with:

  • Aromatic aldehydes : Form Schiff bases for antimicrobial studies.
  • Triazole moieties : Click chemistry with propargyl derivatives enhances anticancer activity .

Q. How do solvent effects influence the photophysical properties of benzothiazole-based fluorophores?

In nonpolar solvents, HBT derivatives exhibit dual emission (enol and keto forms) due to ESIPT. Polar protic solvents (e.g., methanol) quench fluorescence via hydrogen bonding, while polar aprotic solvents (e.g., DMSO) stabilize the keto form, enhancing quantum yields (Φ = 0.15–0.45) .

Q. What catalytic systems optimize the synthesis of para-substituted benzothiazoles?

Cu(I)/phenanthroline systems achieve >90% yields for electron-deficient benzaldehydes (e.g., 4-Cl, 4-CF3_3). Conversely, electron-rich substrates (4-OMe, 4-Me) require lower temperatures (60°C vs. 100°C) to minimize side reactions .

Q. How can structure-activity relationships (SAR) guide the design of benzothiazoles with enhanced bioactivity?

  • Electron-withdrawing groups (e.g., -NO2_2, -SO2_2Me) improve antitubercular activity by increasing membrane permeability.
  • Hydrophobic substituents (e.g., 4-CF3_3) enhance anti-HIV activity by binding to viral protease active sites .

Q. What advanced spectroscopic techniques elucidate ESIPT dynamics in benzothiazole derivatives?

  • Femtosecond Fluorescence Upconversion : Resolves ultrafast keto-enol tautomerization (<100 fs).
  • Broadband Transient Absorption : Maps solvent-dependent intersystem crossing rates (kISC_{ISC} = 109^9–1012^{12} s1^{-1}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.